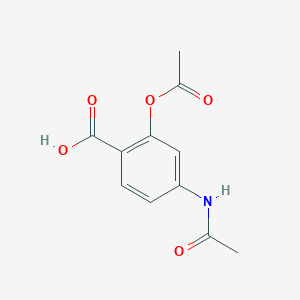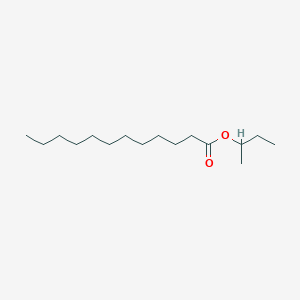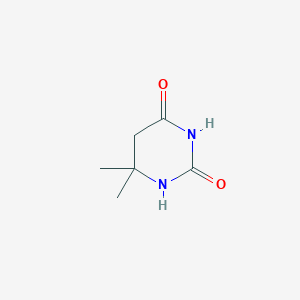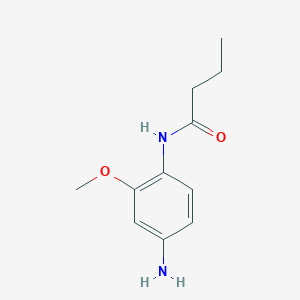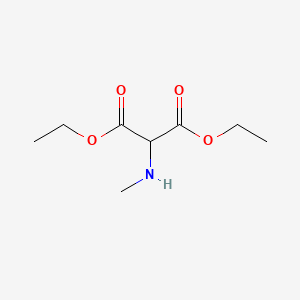
1-Methyl-5-nitropyrazole
描述
1-Methyl-5-nitropyrazole is an organic compound with the molecular formula C₄H₅N₃O₂ and a molecular weight of 127.1014 g/mol It belongs to the class of nitroazoles, which are characterized by the presence of a nitro group attached to an azole ring
作用机制
Target of Action
It’s worth noting that pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The mode of action would depend on the specific biological target and the structural modifications of the pyrazole compound.
Biochemical Pathways
It’s important to note that pyrazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
准备方法
The synthesis of 1-Methyl-5-nitropyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of 1-Methylpyrazole using a mixture of nitric acid and sulfuric acid . The reaction conditions usually require careful control of temperature and concentration to achieve the desired product with high yield and purity.
Industrial production methods may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction parameters and scalability . Additionally, alternative nitrating agents like acetylnitrate or nitronium tetrafluoroborate can be used to achieve selective nitration under milder conditions .
化学反应分析
1-Methyl-5-nitropyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Methyl-5-aminopyrazole, while nucleophilic substitution can produce various substituted pyrazoles .
科学研究应用
1-Methyl-5-nitropyrazole has several scientific research applications:
相似化合物的比较
1-Methyl-5-nitropyrazole can be compared with other nitropyrazoles, such as:
3,4-Dinitropyrazole: This compound has two nitro groups, which enhance its energetic properties but also increase its sensitivity to external stimuli.
1,3-Dinitropyrazole: Similar to 3,4-Dinitropyrazole, it has high density and thermal stability, making it suitable for use in high-energy materials.
5-Amino-3,4-dinitropyrazole: This compound is synthesized from nitropyrazoles and has applications in the synthesis of energetic materials.
This compound is unique due to its single nitro group, which provides a balance between stability and reactivity, making it versatile for various applications in research and industry .
属性
IUPAC Name |
1-methyl-5-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-4(7(8)9)2-3-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPJOWITGLAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202562 | |
| Record name | 1-Methyl-5-nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54210-33-2 | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54210-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5-nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1-methyl-5-nitropyrazole?
A: this compound is a substituted pyrazole ring containing both a nitro group (-NO2) and a methyl group (-CH3). Its molecular formula is C4H5N3O2 and it has a molecular weight of 127.10 g/mol [, ]. The presence and position of the nitro group significantly influence its reactivity and spectroscopic properties.
Q2: How does the position of the nitro group influence the reactivity of this compound?
A: Research has shown that the nitro group's position on the pyrazole ring dramatically impacts the compound's reactivity in nucleophilic substitution reactions []. Specifically, the nitro group in the 5-position of the pyrazole ring exhibits different reactivity compared to when it's located at the 3-position. This difference arises from the electronic effects exerted by the nitro group on the pyrazole ring, influencing the electron density distribution and thus, its reactivity towards nucleophiles.
Q3: Can this compound be used as a ligand in the synthesis of metal complexes?
A: Yes, this compound can act as a ligand in platinum(II) complexes []. Studies have investigated the synthesis and characterization of these complexes using techniques such as elemental analysis, ESI MS spectrometry, NMR (1H and 195Pt), IR, and far IR spectroscopy. The research also explored the potential of these complexes as anti-cancer agents, evaluating their cytotoxicity against various human cancer cell lines.
Q4: What spectroscopic techniques are useful for studying this compound?
A4: Several spectroscopic methods prove valuable in analyzing this compound, including:
- GC-MS: This technique has identified this compound as a constituent in the ethanol leaf extract of Solanum americanum [].
- NMR Spectroscopy: Both 1H and 195Pt NMR are essential for characterizing this compound-containing platinum(II) complexes and understanding their structural properties [].
- IR and far IR Spectroscopy: These methods provide insights into the vibrational modes of the molecule and metal-ligand interactions in complexes [].
Q5: Have there been any computational studies on this compound?
A: Yes, theoretical studies have explored the spectroscopic and electronic properties of this compound []. This research employed computational methods, potentially including density functional theory (DFT), to gain a deeper understanding of its electronic structure and how it relates to experimental observations.
Q6: Are there known reductive pathways for this compound?
A: Research has investigated the reductive behavior of nitro- and dinitro-substituted 1-methylpyrazoles, which encompasses this compound []. These studies likely examined various reduction conditions and characterized the resulting products, offering valuable insights into the compound's reactivity and potential applications in synthetic chemistry.
Q7: Is there research on amination reactions involving this compound?
A: Yes, scientific literature explores the amination of bromo-substituted 1-methylnitropyrazoles, which includes the 5-nitro isomer []. This research likely focused on the reaction conditions, regioselectivity, and characterization of the aminated products. Understanding these amination reactions is crucial for potentially synthesizing more complex molecules with potentially useful properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7H-Benz[de]anthracen-7-one, 4-methyl-](/img/structure/B1614745.png)
